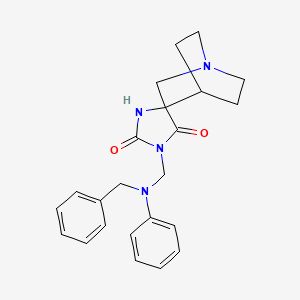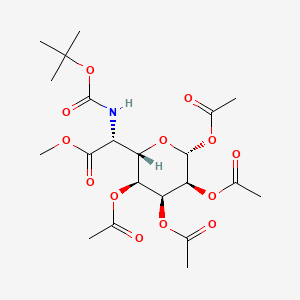
5'-Thymidylic acid, diethyl ester, 3'-methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of thymidylic acid, modified to include diethyl ester and methanesulfonate groups, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate typically involves multiple steps:
Starting Material: The synthesis begins with thymidine, a nucleoside component of DNA.
Esterification: Thymidine is reacted with ethanol in the presence of an acid catalyst to form the diethyl ester derivative.
Sulfonation: The diethyl ester is then treated with methanesulfonyl chloride in the presence of a base, such as pyridine, to introduce the methanesulfonate group at the 3’ position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the esterification and sulfonation reactions.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or amino derivatives.
Hydrolysis: Thymidylic acid and ethanol.
Oxidation/Reduction: Various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of nucleoside analogs and other biochemical reagents.
Mécanisme D'action
The mechanism of action of 5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate involves its interaction with biological molecules:
Molecular Targets: It can target enzymes involved in DNA synthesis, such as DNA polymerases.
Pathways: The compound can be incorporated into DNA, leading to chain termination or mutations, which can be exploited in antiviral or anticancer strategies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-Thymidylic acid: The parent compound without ester or sulfonate modifications.
Thymidine: The nucleoside form without phosphate groups.
5’-Thymidylic acid, diethyl ester: Lacks the methanesulfonate group.
Uniqueness
5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate is unique due to its combined ester and sulfonate modifications, which enhance its reactivity and potential applications in various fields. These modifications can alter its solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial purposes.
This detailed overview provides a comprehensive understanding of 5’-Thymidylic acid, diethyl ester, 3’-methanesulfonate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
130752-97-5 |
|---|---|
Formule moléculaire |
C15H25N2O10PS |
Poids moléculaire |
456.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-(diethoxyphosphoryloxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C15H25N2O10PS/c1-5-23-28(20,24-6-2)25-9-12-11(27-29(4,21)22)7-13(26-12)17-8-10(3)14(18)16-15(17)19/h8,11-13H,5-7,9H2,1-4H3,(H,16,18,19)/t11-,12+,13+/m0/s1 |
Clé InChI |
NBLLNPLGNMZXEP-YNEHKIRRSA-N |
SMILES isomérique |
CCOP(=O)(OCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
SMILES canonique |
CCOP(=O)(OCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-ethoxycarbonyl-6-oxo-1H-pyrimidin-2-yl)-methylamino]acetic acid](/img/structure/B12793791.png)


![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)



![Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate](/img/structure/B12793820.png)






